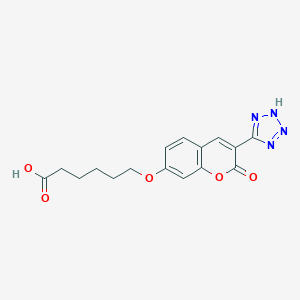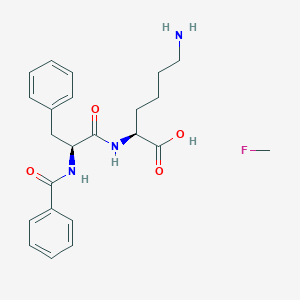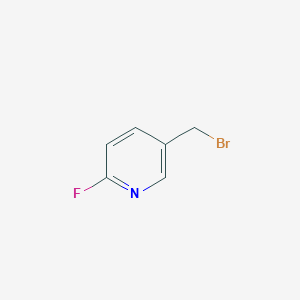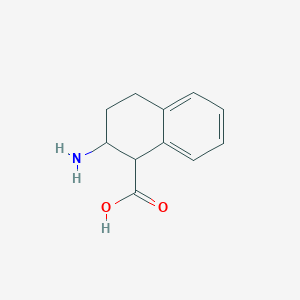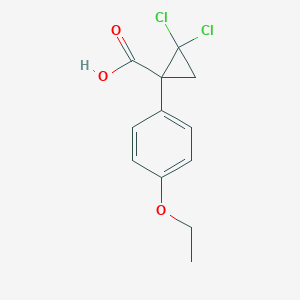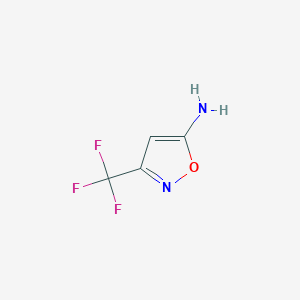
3-(Trifluoromethyl)isoxazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-aminoisoxazoles, including derivatives similar to 3-(Trifluoromethyl)isoxazol-5-amine, involves novel methodologies such as the addition-elimination of amines on 3-bromoisoxazolines to afford 3-aminoisoxazolines, which upon oxidation provide 3-aminoisoxazoles in consistently high yields (Girardin et al., 2009). An anionically activated trifluoromethyl group has also been utilized as a novel synthon for isoxazoles, highlighting innovative synthetic routes for such compounds (Strekowski et al., 1995).
Molecular Structure Analysis
The structural analysis of related compounds shows stereoisomerism and proton tautomerism, with compounds found in the amine tautomeric form in both solid and liquid phases. This reveals insights into the molecular structure of 3-(Trifluoromethyl)isoxazol-5-amine derivatives and the impact of trifluoromethyl groups on molecular conformation (Pyrih et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 3-(Trifluoromethyl)isoxazol-5-amine derivatives, such as the diastereoselective additive trifluoromethylation and halogenation of isoxazole triflones, demonstrate the compound's versatility. These reactions synthesize highly functionalized isoxazoline derivatives, indicating the reactivity of the trifluoromethyl group in these contexts (Kawai et al., 2014).
Physical Properties Analysis
The physical properties of 3-(Trifluoromethyl)isoxazol-5-amine and related compounds, including solid- and gas-phase structures, spectroscopic, and thermal properties, have been characterized to understand their stability and reactivity. This analysis is crucial for potential applications and handling of these compounds (Nielsen et al., 2017).
Chemical Properties Analysis
The chemical properties, such as the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, highlight the compound's reactivity and potential for generating various derivatives. Such analyses provide a foundation for understanding the chemical behavior of 3-(Trifluoromethyl)isoxazol-5-amine (Reitz & Finkes, 1989).
Wissenschaftliche Forschungsanwendungen
Synthetic Biology and Medicine : A novel one-pot preparation of isoxazoles and 1,3,5-triazoles using an anionically activated trifluoromethyl group has potential applications in synthetic biology and medicine (Strekowski et al., 1995).
Food Chemistry : 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for the determination of biogenic amines in beverages, enabling quantitative 19F NMR analysis without the need for purification (Jastrzębska et al., 2018).
Organic Synthesis : The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles (Reitz & Finkes, 1989).
Pharmaceuticals : A method for the AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines leads to the production of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives (Cao et al., 2019).
Ring Transformation in Chemistry : A study presented a ring transformation of isoxazole into 3,5-dicyano-4H-pyran-2-amines and N-arylidenefuran-2-amines, which can be applied to 5-substituted isoxazoles (Ciller et al., 1985).
Antiparasiticides Development : Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group at the 4-position were synthesized, potentially serving as a new class of antiparasiticides (Kawai et al., 2014).
Antimicrobial Applications : Azo dyes derived from 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one have shown promising antibacterial and antifungal activity (Banpurkar et al., 2018).
Peptidomimetic Synthesis : A chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives was developed, which has applications in peptidomimetic synthesis for biological applications and drug discovery (Niu et al., 2013).
Pharmaceutical Synthesis : A method for selectively aminating 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution was developed, leading to the synthesis of isoxazolo[5,4-e]benzofuroxan (Bastrakov et al., 2009).
Biochemical Applications : The study on the photochemical conversion of isoxazoles to 5-hydroxyimidazolines demonstrated an efficient one-step process for producing multisubstituted imidazoles, which can be further explored in biochemical applications (Morita et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOWUGPXPPRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552415 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)isoxazol-5-amine | |
CAS RN |
108655-63-6 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

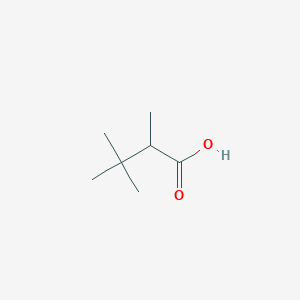

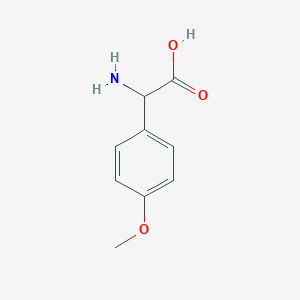
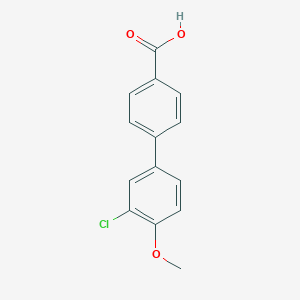
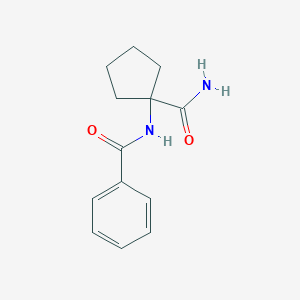
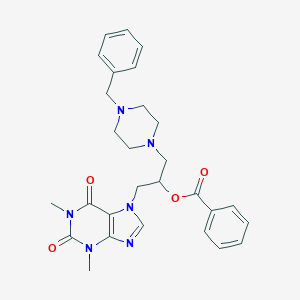
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
